molecular formula C7H8IN B1597661 4-Iodo-3-methylaniline CAS No. 4949-69-3

4-Iodo-3-methylaniline

Cat. No.: B1597661
CAS No.: 4949-69-3
M. Wt: 233.05 g/mol
InChI Key: UISBOJCPTKUBIC-UHFFFAOYSA-N
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Description

4-Iodo-3-methylaniline is an organic compound with the molecular formula C7H8IN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-3-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methylaniline to form 4-nitro-3-methylaniline, followed by reduction to yield the desired product. Another method includes the direct iodination of 3-methylaniline using iodine and an oxidizing agent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Iodo-3-methylaniline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-3-methylaniline involves its interaction with various molecular targets. The iodine atom enhances the compound’s reactivity, allowing it to participate in electrophilic substitution reactions. The methyl group at the 3-position influences the compound’s electronic properties, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

    3-Iodo-4-methylaniline: Similar in structure but with different substitution patterns.

    4-Bromo-3-methylaniline: Another halogenated derivative with bromine instead of iodine.

    4-Chloro-3-methylaniline: Contains chlorine as the halogen substituent

Uniqueness: 4-Iodo-3-methylaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher atomic weight influence the compound’s behavior in chemical reactions, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Iodo-3-methylaniline (C7H8IN) is an organic compound that has garnered attention in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including toxicity, antimicrobial properties, and its role in medicinal chemistry.

Biological Activity

1. Toxicity

This compound has been classified as harmful, with potential toxic effects observed in various studies. It may cause skin irritation and is considered hazardous if ingested or inhaled. The compound's toxicity profile necessitates caution during handling and application.

2. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for various microorganisms have been documented, demonstrating its potential as a therapeutic agent.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

3. Medicinal Chemistry Applications

The compound has been explored for its potential applications in medicinal chemistry. Its structural features allow it to act as a lead compound for the development of new pharmaceuticals targeting various diseases. Specifically, it has shown promise in the modulation of certain enzymes and receptors, which could be beneficial in treating conditions such as cancer and infections .

Study on Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated that the compound inhibited bacterial growth effectively, especially in strains resistant to conventional antibiotics. The study concluded that further research could lead to the development of new antimicrobial agents based on this compound.

Toxicological Assessment

Another significant study focused on the toxicological assessment of this compound. It involved administering varying doses to laboratory animals to observe potential adverse effects. The findings revealed dose-dependent toxicity, with higher doses leading to more severe health issues, including organ damage and behavioral changes.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. It may inhibit key metabolic pathways or interfere with cellular signaling processes, thereby exerting its antimicrobial effects and influencing other biological functions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-Iodo-3-methylaniline in academic laboratories?

  • Methodology : Synthesis typically involves iodination of 3-methylaniline derivatives. For example, intermediates like N-Boc-protected this compound (CAS: 1221793-58-3) are used to avoid unwanted side reactions during halogenation . Purification often employs recrystallization using ethanol or acetone due to the compound’s moderate solubility in polar solvents .
  • Critical Considerations : Monitor reaction progress via TLC to prevent over-iodination. Impurities (e.g., unreacted starting material) can lower melting point consistency; verify purity via HPLC or GC-MS .

Q. How can researchers characterize this compound’s physicochemical properties?

  • Key Data :

PropertyValueReference
Molecular FormulaC7H8IN
Molecular Weight233.05 g/mol
Melting Point49–51°C (lit.), 50–55°C (exp.)
SolubilityInsoluble in water; soluble in DMSO, DMF
  • Techniques :
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic substitution patterns.
  • Mass Spectrometry : ESI-MS for molecular ion peak validation (m/z ≈ 233.05) .

Q. What safety protocols are essential for handling this compound?

  • Hazards : Irritating to eyes, skin, and respiratory system; light-sensitive .
  • Mitigation :

  • Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
  • Store in airtight, light-resistant containers at 2–8°C .
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical aid .

Advanced Research Questions

Q. How does this compound’s stability vary under different experimental conditions?

  • Decomposition Pathways : Thermal degradation above 200°C releases hazardous byproducts (e.g., hydrogen iodide, nitrogen oxides) .
  • Light Sensitivity : Prolonged UV exposure causes photolytic cleavage of the C–I bond; store in amber vials and conduct reactions under inert atmospheres .
  • Methodological Tip : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation kinetics .

Q. What computational approaches predict this compound’s reactivity in cross-coupling reactions?

  • Density Functional Theory (DFT) :

  • Optimize geometry using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set for C, H, N and LANL2DZ for iodine .
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites for Suzuki-Miyaura coupling .
    • Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Example : Discrepancies in <sup>1</sup>H NMR chemical shifts may arise from solvent polarity or paramagnetic impurities.
  • Resolution Strategy :

Re-run NMR in deuterated DMSO or CDCl3 to assess solvent effects.

Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign aromatic protons .

Cross-validate with high-resolution MS to rule out isotopic interference .

Properties

IUPAC Name

4-iodo-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-4-6(9)2-3-7(5)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISBOJCPTKUBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370193
Record name 4-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4949-69-3
Record name 4-Iodo-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-methylaniline
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Iodo-3-methylaniline
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4-Iodo-3-methylaniline

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